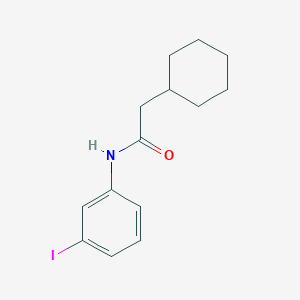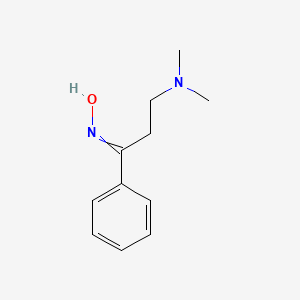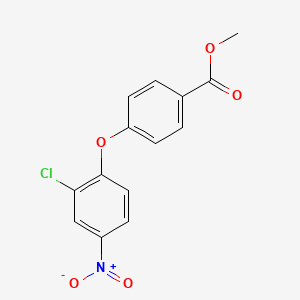
Methyl 4-(2-chloro-4-nitrophenoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-chloro-4-nitrophenoxy)benzoate is an organic compound with the molecular formula C15H12ClNO5 It is a derivative of benzoic acid and is characterized by the presence of a chloro and nitro group on the phenoxy ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-4-nitrophenoxy)benzoate typically involves the esterification of 4-(2-chloro-4-nitrophenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
化学反应分析
Types of Reactions
Methyl 4-(2-chloro-4-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Products include derivatives with different substituents replacing the chloro group.
Reduction: The major product is Methyl 4-(2-amino-4-nitrophenoxy)benzoate.
Hydrolysis: The major product is 4-(2-chloro-4-nitrophenoxy)benzoic acid.
科学研究应用
Methyl 4-(2-chloro-4-nitrophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 4-(2-chloro-4-nitrophenoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- Methyl 2-chloro-4-nitrobenzoate
- Methyl 4-chloro-2-nitrobenzoate
- Methyl 2-(2-chloro-4-nitrophenoxy)propanoate
Uniqueness
Methyl 4-(2-chloro-4-nitrophenoxy)benzoate is unique due to the specific positioning of the chloro and nitro groups on the phenoxy ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C14H10ClNO5 |
|---|---|
分子量 |
307.68 g/mol |
IUPAC 名称 |
methyl 4-(2-chloro-4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C14H10ClNO5/c1-20-14(17)9-2-5-11(6-3-9)21-13-7-4-10(16(18)19)8-12(13)15/h2-8H,1H3 |
InChI 键 |
SHPHAYYMDOAIRJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471209.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12471219.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12471226.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12471228.png)
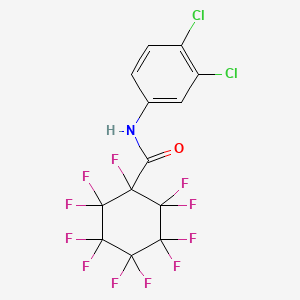
![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]alaninamide](/img/structure/B12471232.png)
![2-cyano-3-[1-(4-cyclohexylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B12471244.png)
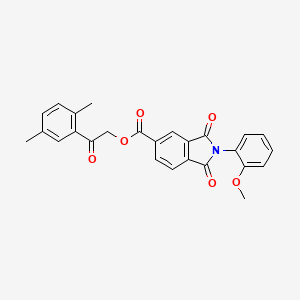
![{4-[4-(2,3-Dihydro-1H-inden-1-ylamino)pyrrolo[2,3-D]pyrimidin-7-YL]-2-hydroxycyclopentyl}methyl sulfamate hydrochloride](/img/structure/B12471266.png)
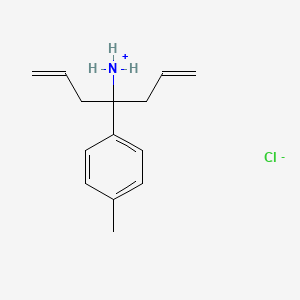
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12471268.png)
